3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI) typically involves the reaction of 3-buten-2-one with pyrrolidine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and may require a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce saturated derivatives .
Scientific Research Applications
3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI) has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one: Lacks the pyrrolidinyl group, making it less complex.
4-(1-Pyrrolidinyl)-2-butanone: Similar structure but different positioning of functional groups.
Uniqueness
3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI) is unique due to the presence of both butenone and pyrrolidinyl groups, which confer specific chemical properties and reactivity .
Properties
CAS No. |
19352-94-4 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-8(10)4-7-9-5-2-3-6-9/h4,7H,2-3,5-6H2,1H3 |
InChI Key |
PHIOIKOSWSFSHZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CN1CCCC1 |
Canonical SMILES |
CC(=O)C=CN1CCCC1 |
Synonyms |
3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI) |
Origin of Product |
United States |
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